molecular formula C16H21NO4 B8198269 5-phenylpentyl N-[(2R,3S)-2-methyl-4-oxooxetan-3-yl]carbamate

5-phenylpentyl N-[(2R,3S)-2-methyl-4-oxooxetan-3-yl]carbamate

Cat. No.: B8198269
M. Wt: 291.34 g/mol
InChI Key: PTVDTLVLQXSSEC-OCCSQVGLSA-N
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Description

URB913 (enantiomer) is a chemical compound known for its role as an inhibitor of N-acylethanolamine acid amidase (NAAA). This compound is an enantiomer of ARN 077, which means it is one of two mirror-image forms of the same molecule. Enantiomers often exhibit different biological activities, and URB913 (enantiomer) is known to be the less active form compared to its counterpart .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of URB913 (enantiomer) typically involves the preparation of its racemic mixture followed by chiral separation. The racemic mixture can be synthesized through a series of organic reactions, including esterification, amidation, and cyclization. The chiral separation can be achieved using methods such as preparative-scale chromatography, enantioselective liquid-liquid extraction, and crystallization-based methods .

Industrial Production Methods

Industrial production of URB913 (enantiomer) involves large-scale synthesis of the racemic mixture followed by efficient chiral separation techniques. These methods ensure the production of enantiomerically pure compounds, which are essential for their specific biological activities. Techniques such as high-performance liquid chromatography (HPLC) with chiral stationary phases are commonly used in industrial settings .

Chemical Reactions Analysis

Types of Reactions

URB913 (enantiomer) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated compounds .

Scientific Research Applications

URB913 (enantiomer) has a wide range of scientific research applications, including:

Mechanism of Action

URB913 (enantiomer) exerts its effects by inhibiting the enzyme N-acylethanolamine acid amidase. This enzyme is involved in the hydrolysis of N-acylethanolamines, which are bioactive lipids that play a role in various physiological processes. By inhibiting this enzyme, URB913 (enantiomer) increases the levels of N-acylethanolamines, thereby modulating their biological effects. The molecular targets and pathways involved include the endocannabinoid system and related signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

URB913 (enantiomer) is unique due to its specific enantiomeric form, which exhibits distinct biological activity compared to its counterpart ARN 077. This uniqueness allows for the study of enantiomer-specific effects and the development of enantiomerically pure pharmaceuticals .

Properties

IUPAC Name

5-phenylpentyl N-[(2R,3S)-2-methyl-4-oxooxetan-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-12-14(15(18)21-12)17-16(19)20-11-7-3-6-10-13-8-4-2-5-9-13/h2,4-5,8-9,12,14H,3,6-7,10-11H2,1H3,(H,17,19)/t12-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVDTLVLQXSSEC-OCCSQVGLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)O1)NC(=O)OCCCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](C(=O)O1)NC(=O)OCCCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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